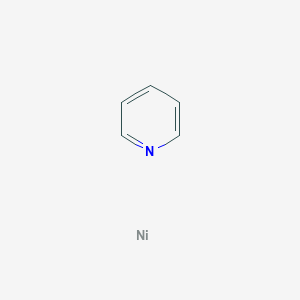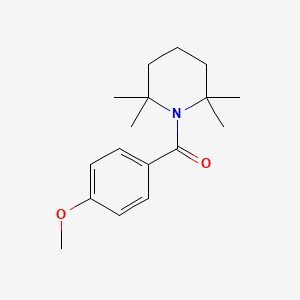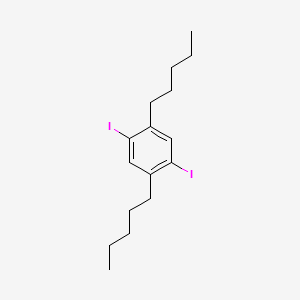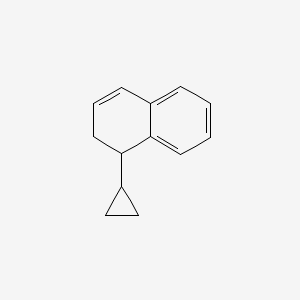
1-Cyclopropyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1,2-dihydronaphthalene is an organic compound that belongs to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which includes a cyclopropyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the cyclopropanation of 1,2-dihydronaphthalene using a cyclopropyl halide in the presence of a strong base. Another method includes the visible-light-induced photoannulation of α-naphthyl cyclopropane carboxylic esters, which involves the use of a photocatalyst such as Ir(Fppy)3, an electron donor like BnNMe2 or DABCO, and a proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Cycloaddition: The cyclopropyl group can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed.
Cycloaddition: Catalysts such as Lewis acids and transition metals are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while cycloaddition can produce polycyclic compounds.
Scientific Research Applications
1-Cyclopropyl-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2-dihydronaphthalene involves its interaction with various molecular targets. For example, in photoredox reactions, the compound undergoes a photoreductive cyclopropane opening to form an enolate radical, which is then trapped by an aryl radical . This mechanism highlights the compound’s potential in radical chemistry and photochemistry.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: Lacks the cyclopropyl group but shares the partially hydrogenated naphthalene ring system.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in structure but lacks the naphthalene system.
Cyclopropylcyclohexane: Features a cyclopropyl group attached to a cyclohexane ring, differing in the ring size and saturation
Uniqueness
1-Cyclopropyl-1,2-dihydronaphthalene is unique due to the presence of both a cyclopropyl group and a partially hydrogenated naphthalene ring system
Properties
CAS No. |
189282-92-6 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclopropyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-6,11,13H,7-9H2 |
InChI Key |
JNVMOVHSVSQQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


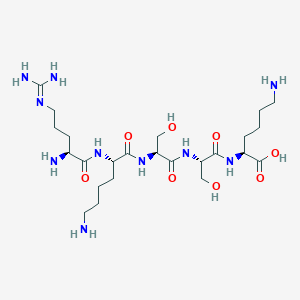
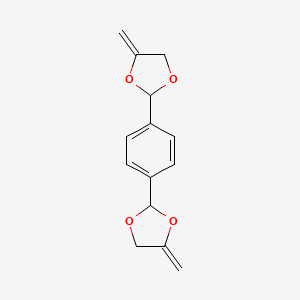
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
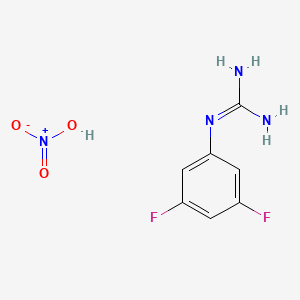
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

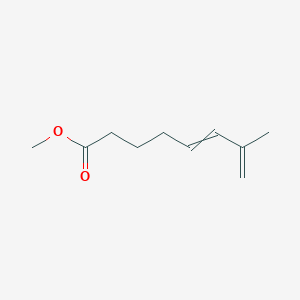
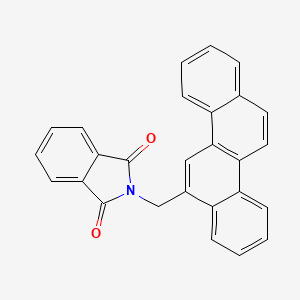
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
